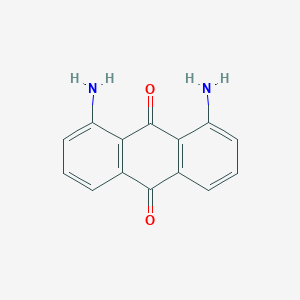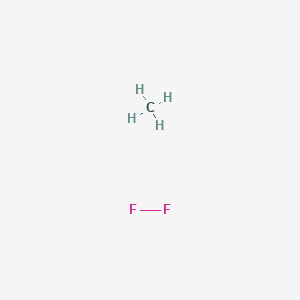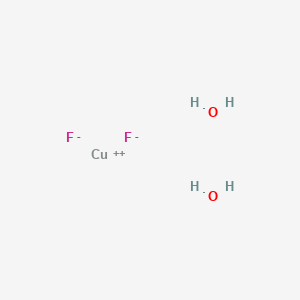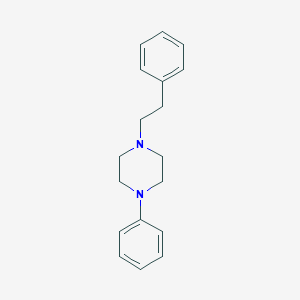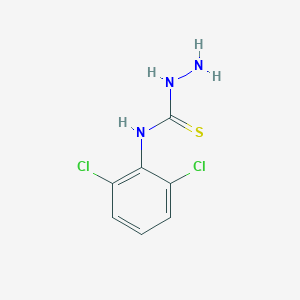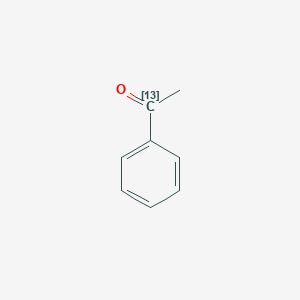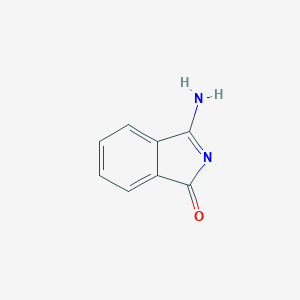
3-イミノイソインドリン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Iminoisoindolinone (3-IIN) is a heterocyclic compound that belongs to the isomeric class of iminoisoindolines. It is a bicyclic compound, composed of an isoindoline ring and an imino group. It is a colorless, solid compound with a molecular formula of C7H7NO. 3-IIN is used in pharmaceutical research and development, due to its unique structure, which is associated with a variety of biological activities.
科学的研究の応用
複素環式化合物の合成
3-イミノイソインドリン-1-オンは、イソインドリン-1-オン骨格にイミノ基が結合した構造を持つことから、化学研究分野において注目されている有機化合物です。 この化合物は、様々な化学用途において重要な役割を果たしている複素環式化合物の合成におけるビルディングブロックとしての役割について研究されています .
銅ピリジルイミノオキソイソインドリン錯体の調製
3-イミノイソインドリン-1-オンは、銅ピリジルイミノオキソイソインドリン錯体の調製のための反応剤として使用できます . これらの錯体は、触媒や材料科学において潜在的な用途があります。
亜鉛イミノイソインドリン錯体の調製
3-イミノイソインドリン-1-オンのもう一つの用途は、亜鉛イミノイソインドリン錯体の調製にあります . これらの錯体は、触媒、医薬品化学、材料科学などの様々な分野で利用できます。
銅(II)(イミノアルキルイミノ)イソインドリン-1-オン錯体の調製
3-イミノイソインドリン-1-オンは、イミン-ニトリルカップリング反応によって銅(II)(イミノアルキルイミノ)イソインドリン-1-オン錯体の調製にも使用できます . これらの錯体は、触媒分野において潜在的な用途があります。
フタラジンの調製
3-イミノイソインドリン-1-オンは、フタラジンの調製のための反応剤として使用できます . フタラジンは、生物活性を持つことから、医薬品化学分野で用途があります。
赤外分光法
3-イミノイソインドリン-1-オンの赤外スペクトルは、その構造と標準に準拠しています . このため、分子構造や相互作用を研究する分光法の分野で有用です。
Safety and Hazards
作用機序
Target of Action
3-Iminoisoindolinone is an organic compound that has been used as a reactant in the preparation of various complexes . .
Mode of Action
It has been used as a reactant in the preparation of copper pyridylimino oxoisoindoline complexes, zinc iminoisoindolinone complexes, and copper (II) (iminoalkylimino)isoindolinone complexes via imine-nitrile coupling reaction .
Biochemical Pathways
It has been used in the preparation of various complexes, suggesting that it may interact with multiple biochemical pathways .
Result of Action
It has been used in the preparation of various complexes, suggesting that it may have diverse effects .
Action Environment
It’s known that the compound has been used in the preparation of various complexes under different conditions .
生化学分析
Biochemical Properties
It has been used as a reactant for the preparation of copper pyridylimino oxoisoindolinone complexes, zinc iminoisoindolinone complexes, and copper (II) (iminoalkylimino)isoindolinone complexes via imine-nitrile coupling reaction
Molecular Mechanism
It is known to participate in reactions leading to the formation of complex organic molecules
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 3-Iminoisoindolinone involves the reaction of an isatin derivative with an amine in the presence of a catalyst.", "Starting Materials": [ "Isatin derivative", "Amine", "Catalyst" ], "Reaction": [ "Step 1: The isatin derivative is reacted with the amine in the presence of the catalyst to form an imine intermediate.", "Step 2: The imine intermediate is then hydrolyzed to yield the final product, 3-Iminoisoindolinone." ] } | |
CAS番号 |
14352-51-3 |
分子式 |
C8H6N2O |
分子量 |
146.15 g/mol |
IUPAC名 |
3-iminoisoindol-1-one |
InChI |
InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11) |
InChIキー |
MMBYJYAFFGKUDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC2=O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=N)NC2=O |
その他のCAS番号 |
14352-51-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Several synthetic routes to 3-iminoisoindolinones are reported in the literature. One approach involves a cobalt-catalyzed [4+1] cycloaddition of readily available amides with isocyanides. This method tolerates a wide range of substrates, including aryl-, heteroaryl-, and acrylamide derivatives. [] Another method utilizes a copper-catalyzed formal [4 + 1] cycloaddition of benzamides and isonitriles via directed C-H cleavage using 8-aminoquinoline. The reaction proceeds efficiently with CuBr·SMe2 as the catalyst. [] Alternatively, 3-iminoisoindolinones can be synthesized via a multicomponent one-pot reaction of cis-2-acetyl-oxirane-2-carboxamides, arylaldehydes, and malononitrile. []
A: NMR studies reveal that 3-iminoisoindolinone (1) exists predominantly (70%) in the imino tautomeric form in DMSO-d6 solution. This conclusion is based on comparing 13C NMR chemical shifts of 1 with model compounds like 3-imino-2-methyl isoindolinone (11) and 3-(dimethylamino) isoindoleninone (8). The preference for the imino form is even more pronounced in N-methyl and N-butyl derivatives of 3-iminoisoindolinone. []
A: 3-Iminoisoindolinone acts as a versatile building block in supramolecular chemistry due to its ability to form robust hydrogen bonds. Specifically, it participates in concerted triple acceptor–donor–acceptor (ADA) hydrogen bonding motifs. This feature enables the formation of supramolecular assemblies with molecules containing complementary donor–acceptor–donor (DAD) motifs like phthalimide and 2-guanidinobenzimidazole. []
A: 3-Iminoisoindolinone can be incorporated into sophisticated supramolecular architectures. For instance, a study demonstrated the formation of a supramolecular array composed of [bis(dithiobiureto)nickel(II):(3-iminoisoindolinone)2] units. [] These units are linked by complementary triplet hydrogen bonding interactions between the ADA motifs of 3-iminoisoindolinone and the DAD motifs of the nickel complex.
A: Yes, 3-iminoisoindolinones with substituents on the imino nitrogen can exist as E and Z isomers. NMR studies have shown that 3-(methylimino)isoindolinone (12) predominantly exists in the Z configuration (96%), while 3-imino-2-methylisoindolinone (11) favors the E configuration (88% at -55°C in CDCl3). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



